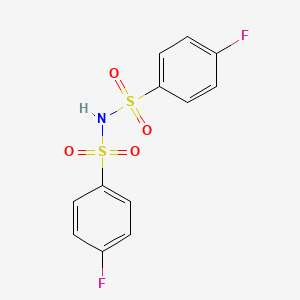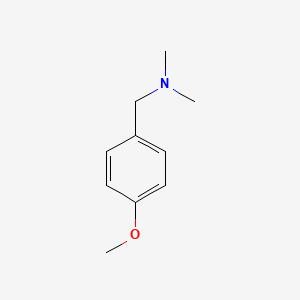
4-Methoxy-N,N-dimethylbenzylamine
Vue d'ensemble
Description
4-Methoxy-N,N-dimethylbenzylamine is an organic compound with the molecular formula C10H15NO. It consists of a benzylamine structure substituted with a methoxy group at the para position and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxy-N,N-dimethylbenzylamine can be synthesized through several methods. One common approach involves the Eschweiler–Clarke reaction, where benzylamine is reacted with formaldehyde and formic acid to introduce the dimethylamino group . Another method involves the reaction of 4-methoxybenzyl chloride with dimethylamine under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-N,N-dimethylbenzylamine undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted benzylamines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted benzylamines.
Applications De Recherche Scientifique
4-Methoxy-N,N-dimethylbenzylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It serves as a catalyst in the production of polyurethane foams and epoxy resins.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N,N-dimethylbenzylamine involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the dimethylamino group donates electron density to facilitate the reaction. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
3-Methoxy-N,N-dimethylbenzylamine: Similar structure but with the methoxy group at the meta position.
N,N-Dimethylbenzylamine: Lacks the methoxy group, leading to different reactivity and applications.
Uniqueness: 4-Methoxy-N,N-dimethylbenzylamine is unique due to the presence of the methoxy group at the para position, which significantly influences its chemical properties and reactivity. This substitution pattern enhances its nucleophilicity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-9-4-6-10(12-3)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWQTUBQTYZJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289599 | |
| Record name | 4-Methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15175-54-9 | |
| Record name | NSC62160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
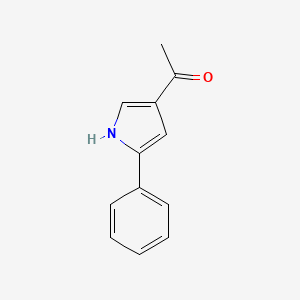
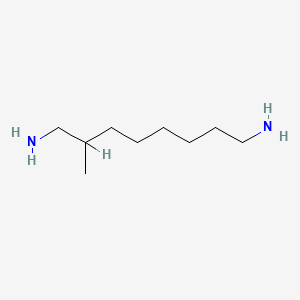
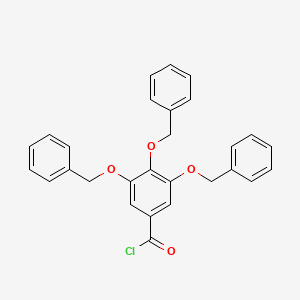
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)
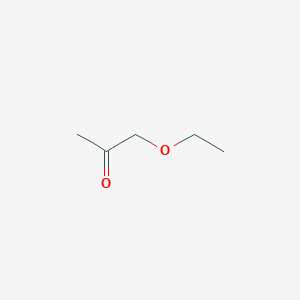
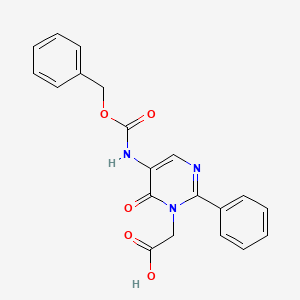
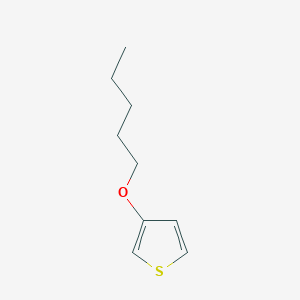
![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)

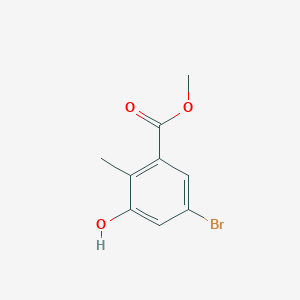

![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile](/img/structure/B3047926.png)
